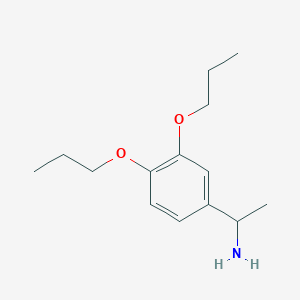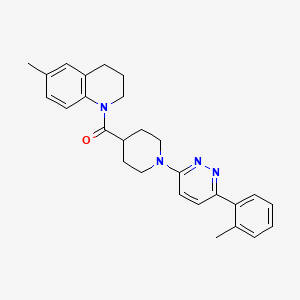
(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, starting from commercially available or readily synthesized intermediates. For similar compounds, methodologies like condensation reactions, cycloaddition processes, and subsequent functional group transformations are common (Bawa et al., 2010). These processes are carefully designed to ensure the formation of the desired product with high purity and yield.
Molecular Structure Analysis
The molecular structure of organic compounds is elucidated using various spectroscopic techniques such as IR, NMR (both ^1H and ^13C), and mass spectrometry, complemented by X-ray crystallography for solid-state structures. These techniques provide detailed information about the molecular framework, the spatial arrangement of atoms, and the presence of specific functional groups (Prasad et al., 2018).
Chemical Reactions and Properties
The chemical reactivity of a compound is influenced by its functional groups and molecular structure. Reactions such as nucleophilic substitutions, electrophilic additions, and cycloadditions are typical for compounds with multiple reactive centers. The specific reactivity patterns help in further derivatization or modification of the compound for various applications (Ansari et al., 2017).
Physical Properties Analysis
Physical properties like melting point, boiling point, solubility in different solvents, and crystal structure are crucial for understanding the behavior of compounds under different conditions. These properties are determined using standard laboratory techniques and are essential for the compound's characterization and for predicting its stability, solubility, and bioavailability (Lakshminarayana et al., 2009).
Chemical Properties Analysis
Chemical properties encompass the compound's reactivity towards various chemical agents, stability under different conditions, and its ability to undergo specific chemical transformations. This includes its acid-base behavior, reactivity towards oxidizing or reducing agents, and participation in catalytic cycles. Understanding these properties is essential for the development of synthetic methodologies and for the compound's application in chemical syntheses (Joshi et al., 2011).
properties
IUPAC Name |
(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-[1-[6-(2-methylphenyl)pyridazin-3-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O/c1-19-9-11-25-22(18-19)7-5-15-31(25)27(32)21-13-16-30(17-14-21)26-12-10-24(28-29-26)23-8-4-3-6-20(23)2/h3-4,6,8-12,18,21H,5,7,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKZJQMZMPWGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C(=O)C3CCN(CC3)C4=NN=C(C=C4)C5=CC=CC=C5C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methyl-3,4-dihydroquinolin-1(2H)-yl)(1-(6-(o-tolyl)pyridazin-3-yl)piperidin-4-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole](/img/structure/B2482858.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzoylbenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2482859.png)


![2-[(2-chlorobenzyl)sulfanyl]-6-(4-methylbenzyl)-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2482864.png)

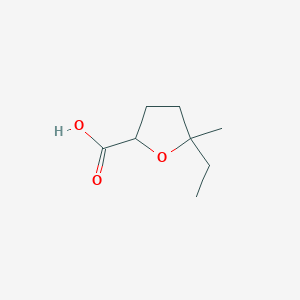

![N-(4-fluorophenyl)-2-(2-oxo-3-phenyl-1,4-diazaspiro[4.5]dec-3-en-1-yl)acetamide](/img/structure/B2482868.png)
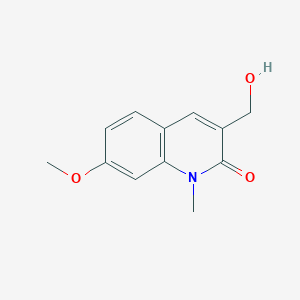
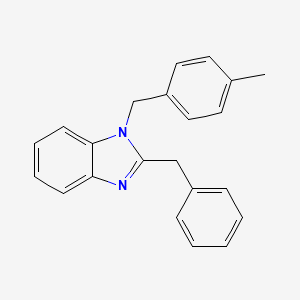
![(2Z)-2-[(2-{5-[(4-chlorophenyl)sulfanyl]-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl}hydrazin-1-yl)methylidene]-4,4,4-trifluoro-3-oxobutanenitrile](/img/structure/B2482876.png)

